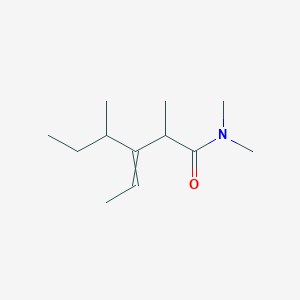![molecular formula C19H16N2O2 B14182448 [4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol CAS No. 849331-83-5](/img/structure/B14182448.png)
[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol is a heterocyclic compound that contains both indazole and furan moieties. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol typically involves the reaction of 1-benzyl-1H-indazole with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of [4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-hydroxy-1H-indazole: Shares the indazole moiety but lacks the furan ring.
4-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
1-Benzyl-1H-indazole-3-carboxylic acid: Contains the indazole moiety with a carboxylic acid group.
Uniqueness
[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol is unique due to the presence of both indazole and furan rings, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
849331-83-5 |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
[4-(1-benzylindazol-3-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C19H16N2O2/c22-12-16-10-15(13-23-16)19-17-8-4-5-9-18(17)21(20-19)11-14-6-2-1-3-7-14/h1-10,13,22H,11-12H2 |
InChI Key |
NNRLKUYZFPFVON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=COC(=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)
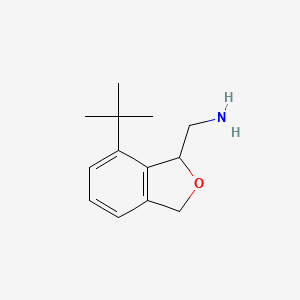
difluorosilane](/img/structure/B14182383.png)
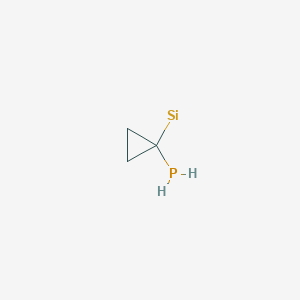
![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
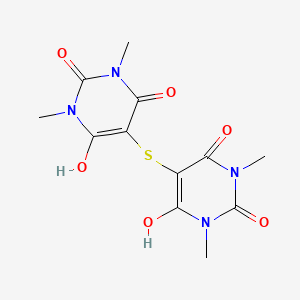
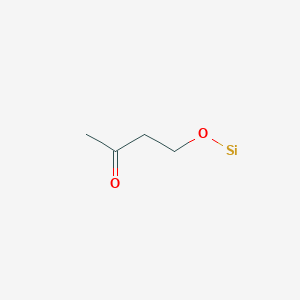
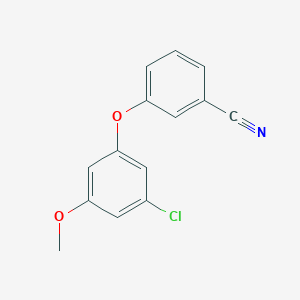
![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)
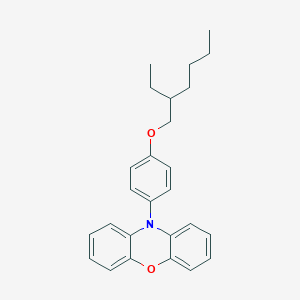
![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14182439.png)
![tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane](/img/structure/B14182441.png)
